4-Acetoxy-3'-phenoxybenzophenone
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Overview
Description
4-Acetoxy-3’-phenoxybenzophenone is a chemical compound with the CAS Number: 890099-58-8 and a molecular weight of 332.36 . Its IUPAC name is 4-(3-phenoxybenzoyl)phenyl acetate .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-3’-phenoxybenzophenone is represented by the linear formula C21H16O4 . The InChI code for this compound is 1S/C21H16O4/c1-15(22)24-19-12-10-16(11-13-19)21(23)17-6-5-9-20(14-17)25-18-7-3-2-4-8-18/h2-14H,1H3 .Scientific Research Applications
Material Science: Advanced Polymer Synthesis
4-Acetoxy-3’-phenoxybenzophenone: is utilized in material science for the synthesis of advanced polymers. Its molecular structure allows it to act as a photoinitiator or a stabilizer in polymerization processes . This compound can be incorporated into polymer chains to enhance the material’s properties such as thermal stability, UV resistance, and mechanical strength.
Pharmaceuticals: Drug Design and Development
In pharmaceuticals, this chemical serves as a precursor in the synthesis of complex drug molecules . Its phenolic and ketonic functional groups are reactive sites that can undergo various chemical transformations, making it a versatile building block for medicinal chemistry.
Chemical Synthesis: Organic Reaction Catalyst
4-Acetoxy-3’-phenoxybenzophenone: finds application as a catalyst in organic synthesis . It can facilitate the formation of carbon-carbon bonds in cross-coupling reactions, which are fundamental steps in constructing complex organic compounds.
Analytical Chemistry: Chromatographic Analysis
This compound is used in analytical chemistry as a standard for chromatographic analysis . Due to its distinct chemical properties, it can help in the calibration of chromatography equipment and serve as a reference compound for the identification of unknown substances.
Environmental Science: Pollutant Degradation Studies
In environmental science, 4-Acetoxy-3’-phenoxybenzophenone is studied for its degradation under various environmental conditions . Research in this field aims to understand its breakdown products and their impact on ecosystems, contributing to pollution control and environmental remediation efforts.
Biochemistry: Enzyme Inhibition Research
The biochemical applications of this compound include its use in enzyme inhibition studies . It can bind to specific enzymes, modulating their activity, which is crucial for understanding metabolic pathways and designing inhibitors for therapeutic purposes.
Mechanism of Action
Target of Action
The primary targets of 4-Acetoxy-3’-phenoxybenzophenone are currently unknown . A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It is known that the majority of the response to drugs used clinically is mediated to various types of receptors present in the cells .
properties
IUPAC Name |
[4-(3-phenoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-15(22)24-19-12-10-16(11-13-19)21(23)17-6-5-9-20(14-17)25-18-7-3-2-4-8-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAICMJIZXHATFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641705 |
Source
|
Record name | 4-(3-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3'-phenoxybenzophenone | |
CAS RN |
890099-58-8 |
Source
|
Record name | 4-(3-Phenoxybenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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